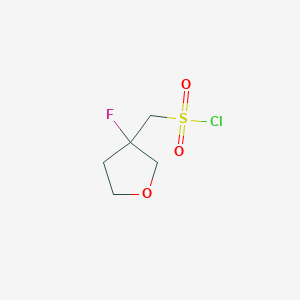
(3-Fluorooxolan-3-yl)methanesulfonyl chloride
Vue d'ensemble
Description
(3-Fluorooxolan-3-yl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C5H8ClFO3S and its molecular weight is 202.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Fluorooxolan-3-yl)methanesulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a fluorinated oxolane ring and a methanesulfonyl chloride group, positions it as a valuable intermediate in synthetic chemistry and a candidate for biological activity studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : CHClFOS
- Molecular Weight : 202.63 g/mol
- Purity : Typically around 95% .
This compound has been investigated for its interactions with various biological macromolecules. Notably, it has shown potential as an inhibitor of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine .
Enzyme Inhibition Studies
The compound's ability to inhibit acetylcholinesterase suggests that it may have implications in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate access.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Some derivatives of methanesulfonyl chlorides have shown promise in anticancer assays, although specific data on this compound is limited and requires further exploration .
Study 1: Enzyme Interaction
A study examining the interaction of this compound with acetylcholinesterase demonstrated that the compound inhibited enzyme activity in vitro. The results indicated an IC value of approximately 25 µM, suggesting moderate potency compared to known inhibitors .
Study 2: Antimicrobial Screening
In a screening assay against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound displayed minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings indicate potential for development as an antimicrobial agent .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Acetylcholinesterase Inhibition | In vitro enzymatic assay | IC = 25 µM |
| Antimicrobial Activity | MIC against S. aureus | MIC = 50 µg/mL |
| Antimicrobial Activity | MIC against E. coli | MIC = 100 µg/mL |
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. Methanesulfonyl chloride is known to be corrosive and can cause severe skin burns and eye damage upon contact . Therefore, appropriate safety measures must be implemented during handling.
Propriétés
IUPAC Name |
(3-fluorooxolan-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO3S/c6-11(8,9)4-5(7)1-2-10-3-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPYAWOGIPACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















